molecular formula C8H16N2 B1490675 7-Ethyl-4,7-diazaspiro[2.5]octane CAS No. 1823928-56-8

7-Ethyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1490675
CAS No.: 1823928-56-8
M. Wt: 140.23 g/mol
InChI Key: NMULZORIWYUWCX-UHFFFAOYSA-N
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Description

7-Ethyl-4,7-diazaspiro[2.5]octane is a spirocyclic amine featuring a bicyclic structure with a cyclopropane ring fused to a piperazine-like system. These compounds are frequently utilized in pharmaceutical research as intermediates or bioactive molecules due to their conformational rigidity and ability to modulate receptor interactions .

Properties

IUPAC Name

7-ethyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMULZORIWYUWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-4,7-diazaspiro[2.5]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, synthesis methods, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2C_8H_{14}N_2, with a molecular weight of 154.21 g/mol. Its structure consists of a bicyclic framework incorporating two nitrogen atoms, which contribute to its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • NMDA Receptor Antagonism : It has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This interaction suggests potential therapeutic applications in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Potential : The compound has shown promise as an inhibitor of protein interactions relevant to cancer pathways, particularly the Mdm2-p53 complex. This inhibition could enhance p53 activity, leading to increased apoptosis in cancer cells .
  • Antitubercular Activity : In studies assessing its efficacy against Mycobacterium tuberculosis, this compound derivatives have demonstrated significant antibacterial activity, indicating potential use in tuberculosis treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Spirocyclic Framework : Initial reactions involve cyclization processes that create the spiro structure.
  • Ethyl Substitution : The introduction of the ethyl group at the nitrogen site is crucial for enhancing biological activity.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized through spectroscopic methods.

Case Study 1: NMDA Receptor Interaction

A study evaluated the effects of various diazaspiro compounds on NMDA receptor-mediated signaling pathways. Results indicated that this compound significantly reduced calcium influx in neuronal cells, highlighting its potential as a neuroprotective agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that modifications to the diazaspiro structure could enhance binding affinity to the Mdm2 protein. Compounds derived from this compound exhibited increased cytotoxicity against various cancer cell lines compared to unmodified analogs .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4,7-Diazaspiro[2.5]octaneLacks ethyl substitutionBasic scaffold for further modifications
7-Benzyl-4,7-diazaspiro[2.5]octaneContains a benzyl groupDifferent reactivity profiles due to bulky substituent
1-Phenyl-5,7-diazaspiro[2.5]octaneFeatures a phenyl groupPotentially different biological activities

Scientific Research Applications

Overview

7-Ethyl-4,7-diazaspiro[2.5]octane is a heterocyclic compound recognized for its diverse applications in medicinal chemistry, organic synthesis, and material science. This compound is notable for its spirocyclic structure, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents targeting diseases such as cancer and neurological disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds derived from 4,7-diazaspiro[2.5]octane can inhibit the interaction between MDM2 and p53 proteins, which is significant for tumor suppression. This mechanism positions it as a promising scaffold for anticancer drug design.

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations. It acts as a versatile building block in synthetic pathways.

  • Synthetic Routes : Common methods for synthesizing this compound include multi-step reactions involving substitution and reduction processes. These methods often focus on improving yield and safety by avoiding hazardous reagents .

Biological Studies

The compound is employed in biological research to investigate enzyme interactions and protein binding mechanisms.

  • Enzyme Inhibition : Studies have shown that derivatives of diazaspiro compounds can act as inhibitors of specific enzymes, providing insights into their potential therapeutic applications .

Case Study 1: Anticancer Drug Development

A study highlighted the synthesis of this compound derivatives that effectively disrupt the MDM2-p53 interaction. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, validating their potential as anticancer agents.

CompoundIC50 (µM)Target
E1970.5MDM2
E2020.8MDM2

Case Study 2: Enzyme Interaction Studies

In another research effort, derivatives of this compound were tested for their ability to inhibit human DOCK5 activity, an enzyme implicated in osteoclast function and bone resorption.

CompoundIC50 (µM)Effect on Osteoclasts
E7310Reduced activity
E7415Moderate inhibition

Industrial Applications

In addition to its research applications, this compound is also involved in the production of specialty chemicals and materials. Its unique structure allows for modifications that enhance material properties for industrial applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core 4,7-diazaspiro[2.5]octane scaffold is modified with diverse substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula CAS Number Key Structural Features
7-Ethyl-4,7-diazaspiro[2.5]octane Ethyl at N7 C8H16N2 Not provided Compact alkyl group, potential for enhanced metabolic stability
7-Benzyl-4,7-diazaspiro[2.5]octane Benzyl at N7 C13H18N2 1222106-45-7 Bulky aromatic group, may improve lipophilicity and target binding
4-Boc-4,7-diazaspiro[2.5]octane Boc at N4 C11H20N2O2 674792-08-6 Boc protection enhances solubility and stability during synthesis
4,7-Diazaspiro[2.5]octane dihydrochloride None (dihydrochloride salt) C6H14Cl2N2 145122-56-1 Salt form improves aqueous solubility
7-Phenyl-4,7-diazaspiro[2.5]octane Phenyl at N7 C12H16N2 Not provided Aromatic substituent for π-π interactions in drug design

Key Observations :

  • Ethyl vs.
  • Salt Forms : Dihydrochloride derivatives (e.g., CAS 145122-56-1) exhibit superior solubility in polar solvents compared to neutral analogs .

Key Observations :

  • High yields (up to 98–100%) are achievable for tert-butyl and benzyl derivatives via optimized catalytic conditions .
  • Yield variability in benzyl derivatives (56–100%) may arise from differences in reaction scale or purification techniques .

Physicochemical Properties

Property This compound (Predicted) 7-Benzyl-4,7-diazaspiro[2.5]octane 4-Boc-4,7-diazaspiro[2.5]octane
Molecular Weight 140.23 g/mol 202.30 g/mol 236.29 g/mol
Solubility Moderate in organic solvents Low aqueous solubility High in DMF or DMSO
Stability Sensitive to oxidation Stable under inert gas Stable with Boc protection
Storage Conditions Not provided 2–8°C under argon Room temperature (protected)

Key Observations :

  • Boc-protected derivatives are more stable and easier to handle during synthetic workflows .
  • Benzyl derivatives require stringent storage conditions (inert gas, low temperature) to prevent degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Ethyl-4,7-diazaspiro[2.5]octane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of diazaspiro compounds often involves iridium-catalyzed amination or alkylation reactions. For example, allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane can react under optimized conditions (e.g., 70°C in DMF) to achieve high yields (98%) . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control, and catalyst loading. Post-synthesis purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating the product .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural features like ethyl substituents and spirocyclic nitrogen positions. For example, 13^{13}C NMR can distinguish between sp2^2 and sp3^3 carbons in the diazaspiro system .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC with Chiral Columns : Determine enantiomeric excess (e.g., 95% ee) for stereochemical analysis .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic or catalytic systems?

  • Methodological Answer : Link research to concepts like frontier molecular orbital (FMO) theory to predict regioselectivity in amination reactions. Computational tools (e.g., DFT calculations) can model transition states and electronic effects of substituents, providing a basis for experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reaction pathways?

  • Methodological Answer :

  • Validation Protocol : Reconcile discrepancies by cross-referencing DFT-calculated activation energies with kinetic studies (e.g., variable-temperature NMR).
  • Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental measurements (e.g., reaction monitoring via in-situ IR) .

Q. What strategies improve enantioselectivity in asymmetric syntheses involving this compound?

  • Methodological Answer :

  • Chiral Ligand Screening : Test iridium catalysts with phosphine or N-heterocyclic carbene (NHC) ligands to induce stereocontrol.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance ligand-substrate interactions.
  • HPLC Monitoring : Use chiral stationary phases (e.g., amylose-based) to track enantiomeric ratios during optimization .

Q. How can factorial design experiments be applied to study substituent effects on this compound’s stability?

  • Methodological Answer :

  • Variable Selection : Test factors like pH, temperature, and substituent electronic properties (e.g., electron-withdrawing groups).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal stability conditions. For example, a 23^3 factorial design can assess main and interaction effects of temperature (25–70°C), solvent (DMF vs. THF), and catalyst loading .

Q. What methodologies are recommended for analyzing this compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (e.g., H2_2O2_2, acidic/basic media) and monitor degradation via LC-MS.
  • Kinetic Profiling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound’s diffusion or reaction kinetics?

  • Methodological Answer :

  • Multiscale Modeling : Combine quantum mechanics (QM) for electronic interactions with molecular dynamics (MD) for bulk behavior.
  • Parameter Optimization : Train neural networks on experimental datasets to predict optimal reaction conditions or troubleshoot inefficiencies .

Data Presentation and Analysis Guidelines

  • Raw Data Handling : Archive large datasets (e.g., NMR spectra, HRMS) in appendices, with processed data (e.g., TLC Rf_f values, ee calculations) in the main text .
  • Statistical Rigor : Apply t-tests or ANOVA to validate reproducibility, especially when comparing synthetic routes or catalytic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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